molecular formula C11H9N3O3 B11778473 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B11778473
M. Wt: 231.21 g/mol
InChI Key: WPXKMTAMJQFGEO-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide is an organic compound that belongs to the class of maleimides. Maleimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science due to their reactive double bonds and imide groups. This compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleic acid monoamide. This intermediate undergoes cyclization to yield the desired maleimide derivative . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 25°C to 45°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, dimethylamine, and various nucleophiles and electrophiles. Reaction conditions often involve organic solvents and controlled temperatures .

Major Products

The major products formed from these reactions include various substituted maleimides and succinimides, which have significant biological and chemical applications .

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide involves its interaction with various molecular targets. The maleimide group can react with thiol groups in proteins, forming covalent bonds that can inhibit enzyme activity or alter protein function . This reactivity underlies its biological activities, including enzyme inhibition and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide is unique due to its specific hydrazide functional group, which imparts distinct reactivity and potential biological activities compared to other maleimide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide

InChI

InChI=1S/C11H9N3O3/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16/h1-6,12,15-16H

InChI Key

WPXKMTAMJQFGEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O

Origin of Product

United States

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